5-Benzhydryl-4H-1,2,4-triazol-3-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

High-purity 5-Benzhydryl-4H-1,2,4-triazol-3-amine (≥95%) for advanced R&D. Its unique benzhydryl group confers high lipophilicity (XLogP3-AA 3.0), making it a strategic intermediate for CNS-penetrant and antimicrobial drug discovery programs. Ideal for SAR studies exploring enhanced membrane permeability.

Molecular Formula C15H14N4
Molecular Weight 250.305
CAS No. 502685-63-4
Cat. No. B2563827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzhydryl-4H-1,2,4-triazol-3-amine
CAS502685-63-4
Molecular FormulaC15H14N4
Molecular Weight250.305
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NN3)N
InChIInChI=1S/C15H14N4/c16-15-17-14(18-19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19)
InChIKeyNDAOETAPGHEZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzhydryl-4H-1,2,4-triazol-3-amine: A Specialized Triazole Building Block for Advanced Synthesis


5-Benzhydryl-4H-1,2,4-triazol-3-amine (CAS 502685-63-4) is a 1,2,4-triazole derivative featuring a benzhydryl (diphenylmethyl) group at the 5-position and an amine group at the 3-position. This structure gives it distinct physicochemical properties, including a calculated XLogP3-AA of 3.0, which is significantly higher than that of the unsubstituted parent core [1]. The compound is typically offered at a 95% purity and is described as a versatile intermediate for developing bioactive molecules, particularly in antimicrobial and CNS-targeted research programs [2].

Why 5-Benzhydryl-4H-1,2,4-triazol-3-amine Cannot Be Replaced by Simple Triazole Analogs


Generic substitution is not feasible due to the profound impact of the benzhydryl substituent on the compound's physicochemical profile, which directly influences its behavior in synthetic and biological systems. The presence of the bulky, lipophilic benzhydryl group at the 5-position results in a calculated XLogP3-AA value of 3.0 [1], whereas simpler analogs like 5-phenyl-4H-1,2,4-triazol-3-amine exhibit a logP of 1.61 . This difference in lipophilicity is critical for applications requiring enhanced membrane permeability, altered solubility profiles, or specific binding interactions within hydrophobic protein pockets. Using a less lipophilic analog would fundamentally alter the compound's performance in such contexts, making it an unsuitable substitute for experiments or processes designed around the specific properties of the benzhydryl derivative.

Quantitative Differentiation of 5-Benzhydryl-4H-1,2,4-triazol-3-amine from Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Compared to Phenyl and Methoxyphenyl Analogs

The compound's calculated XLogP3-AA of 3.0 provides a quantifiable measure of its increased lipophilicity compared to key analogs. This property is crucial for applications where enhanced membrane permeability or binding to hydrophobic targets is desired. The difference is a direct consequence of the benzhydryl group, which replaces a single phenyl or substituted phenyl ring in simpler analogs [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Utility as a Specialized Intermediate in CNS and Antimicrobial Agent Development

Industry sources and vendor datasheets specifically position 5-Benzhydryl-4H-1,2,4-triazol-3-amine as a valuable intermediate for synthesizing bioactive molecules, with a noted focus on CNS-targeting agents [1]. This targeted application is inferred from its structure, which features the benzhydryl group common in many CNS-active compounds. While similar analogs like 5-phenyl-4H-1,2,4-triazol-3-amine are also used as intermediates, they lack the same established link to CNS applications .

Synthetic Intermediate CNS Agents Antimicrobials

Lower Polarity and Altered Solubility Profile Relative to 5-Phenyl Analog

The higher lipophilicity (XLogP3-AA 3.0) of 5-Benzhydryl-4H-1,2,4-triazol-3-amine directly translates to a lower polarity and reduced aqueous solubility compared to the 5-phenyl analog (logP 1.61). This is a critical practical consideration. While the 5-phenyl derivative is reported to be 'very slightly soluble' in water (0.48 g/L at 25°C) , the benzhydryl-substituted compound will be even less soluble in aqueous media but more soluble in organic solvents [1].

Solubility Polarity Formulation

Primary Research and Industrial Applications for 5-Benzhydryl-4H-1,2,4-triazol-3-amine


Scaffold for CNS-Targeted Drug Discovery

In medicinal chemistry programs aimed at developing CNS-penetrant therapeutics, 5-Benzhydryl-4H-1,2,4-triazol-3-amine serves as a strategic starting material. Its high XLogP3-AA of 3.0 [1] is a desirable property for designing molecules intended to cross the blood-brain barrier. The compound is specifically cited by vendors as an intermediate for CNS-targeting agents [2], making it a rational choice over less lipophilic triazole amines like 5-phenyl-4H-1,2,4-triazol-3-amine (logP 1.61) .

Diversification Point in the Synthesis of Bioactive Heterocycles

The compound is a valuable building block for generating diverse libraries of triazole-containing molecules. The benzhydryl group provides a handle for further functionalization or can be retained to confer lipophilicity. Its utility is underscored by its investigation for antimicrobial and anticancer properties [1], suggesting it is a productive starting point for exploring these therapeutic areas, particularly where the bulk and hydrophobicity of the benzhydryl group are hypothesized to improve target engagement.

Model Compound for Physicochemical and Formulation Studies

The distinct and quantifiable shift in lipophilicity (XLogP3-AA of 3.0) [1] compared to simpler analogs makes this compound a suitable model for studying the impact of lipophilic substituents on solubility, permeability, and formulation. It can be used to validate predictive models or to establish experimental protocols for handling highly lipophilic drug candidates, where solubility in organic solvents is a key operational parameter [2].

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